molecular formula C10H17NO4 B6230590 tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate CAS No. 2012119-14-9

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate

Cat. No.: B6230590
CAS No.: 2012119-14-9
M. Wt: 215.25 g/mol
InChI Key: WKMCRNCTTFQNDS-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate is a chemical compound with the molecular formula C11H19NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to a 4-oxooxolan-2-yl methyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolan derivative. One common method is the reaction of tert-butyl carbamate with 4-oxooxolan-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of protease inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as a prodrug, releasing the active pharmacophore upon enzymatic cleavage. The molecular targets and pathways involved depend on the specific application and the structure of the active pharmacophore .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(4-oxotetrahydro-2H-pyran-2-yl)methyl]carbamate
  • tert-butyl N-[(4-oxotetrahydrofuran-2-yl)methyl]carbamate

Uniqueness

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in chemical transformations .

Properties

CAS No.

2012119-14-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-8-4-7(12)6-14-8/h8H,4-6H2,1-3H3,(H,11,13)

InChI Key

WKMCRNCTTFQNDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)CO1

Purity

95

Origin of Product

United States

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